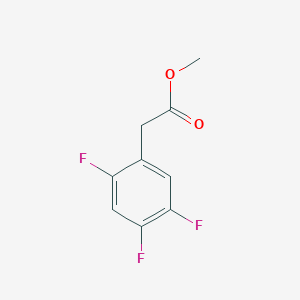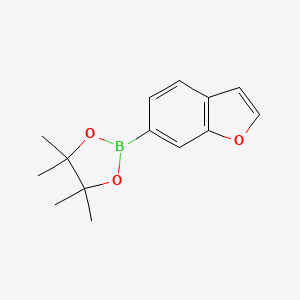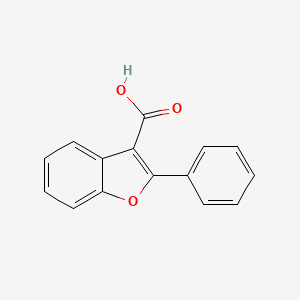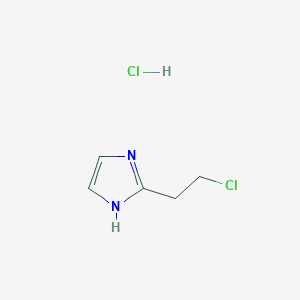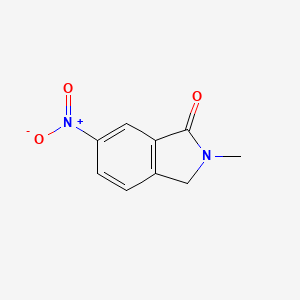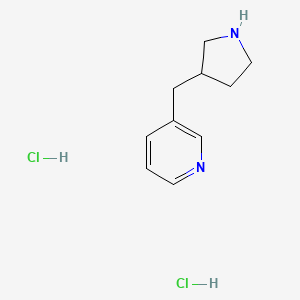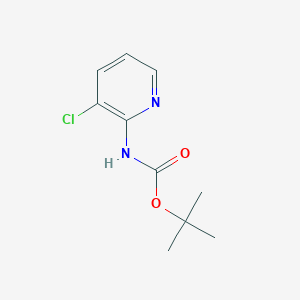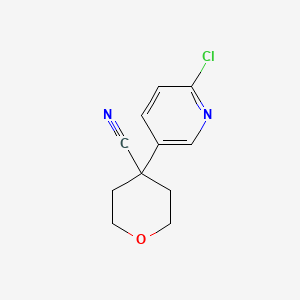
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
説明
“4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the CAS Number: 935279-87-1. It has a molecular weight of 222.67 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(6-chloropyridin-3-yl)tetrahydro-2H-pyran-4-carbonitrile. The InChI code for this compound is 1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . Unfortunately, more detailed physical and chemical properties are not available in the sources I have access to.科学的研究の応用
Spectral and Structural Properties
4H-pyran motif analogs, like 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile, have been studied for their spectral and structural properties. Kumar et al. (2020) used experimental and computational methods, including FT-IR, NMR, Docking, and Density Functional Theory, to analyze a similar compound. This research is significant in pharmaceutical drug discovery due to the compound's potential binding to multidrug resistance proteins (Kumar et al., 2020).
Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally related to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile, have been explored as corrosion inhibitors. Dandia et al. (2013) investigated their effectiveness in protecting mild steel in acidic environments, revealing their potential in industrial applications (Dandia et al., 2013).
Fluorescence Properties
Compounds derived from pyrans, similar to the one , exhibit fluorescence emission. Mizuyama et al. (2008) synthesized derivatives that show fluorescence, highlighting their potential in developing new light-emitting materials and applications in optical technologies (Mizuyama et al., 2008).
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile have been extensively researched. Studies like those by Jansone et al. (2007) provide insights into the crystalline structures and properties of these compounds, which are valuable in the field of chemistry and materials science (Jansone et al., 2007).
Innovative Synthesis Protocols
Innovative methods for synthesizing related compounds have been developed. Patil and Mahulikar (2013) presented a transition metal-free route for creating aromatic rings from 2H-pyran-2-ones, demonstrating advances in synthetic chemistry (Patil & Mahulikar, 2013).
Antimicrobial Activity
Compounds in the pyran family have shown antimicrobial properties. Bhuva et al. (2015) synthesized derivatives that exhibited moderate activity against bacteria and fungi, suggesting potential applications in medicinal chemistry (Bhuva et al., 2015).
Safety And Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may pose some level of hazard. The hazard statements include H302, which means it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
4-(6-chloropyridin-3-yl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-2-1-9(7-14-10)11(8-13)3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLDEFMPWLFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



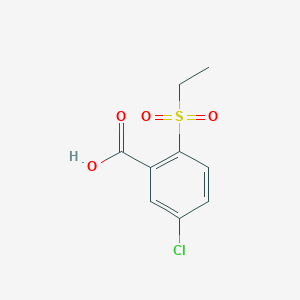
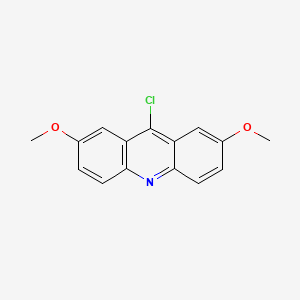
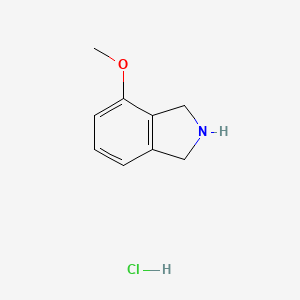
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
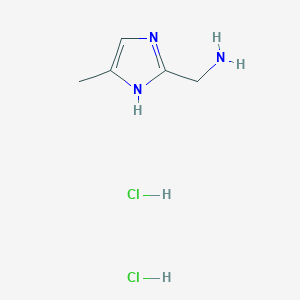
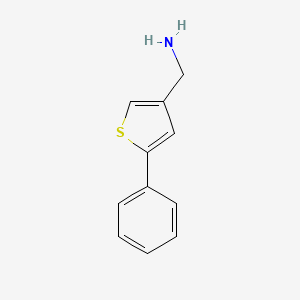
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
